molecular formula C17H14N2 B1314422 2-Amino-3,5-diphenylpyridine CAS No. 726138-31-4

2-Amino-3,5-diphenylpyridine

Cat. No. B1314422
M. Wt: 246.31 g/mol
InChI Key: SMHSUJBAQQTWHF-UHFFFAOYSA-N
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Description

2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3,5-diphenylpyridine, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antibacterial Activity

  • Summary of Application : A novel synthesis of thirteen 2-amino-3-cyanopyridine derivatives has been described for the first time, starting from aromatic aldehydes, malononitrile, methyl ketones, or cyclohexanone and ammonium acetate .
  • Methods of Application : The synthesis was carried out in the presence of the nanostructured diphosphate Na2CaP2O7 at 80 °C under solvent-free conditions .
  • Results or Outcomes : These compounds were synthesized in a short period with good to outstanding yields (84–94%) .

3. Multiple Biological Activities

  • Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives are widely used in the synthesis of biologically active compounds .
  • Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
  • Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .

4. Preparation of 2-Amino-3,5-Dibromobenzyl Amines

  • Summary of Application : A process for the preparation of 2-amino-3,5-dibromobenzylamines has been described .
  • Methods of Application : The process involves several steps including bromination of an anthranilic acid alkyl ester, reaction with hydrazine to form a hydrazide, reaction with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide, reaction in alkaline medium with a primary amine to form the Schiff’s base, and hydrogenation to the compound of general formula I .
  • Results or Outcomes : The process results in the preparation of 2-amino-3,5-dibromobenzylamines .

5. Inhibition Efficiency

  • Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives have shown inhibition efficiency when present in certain concentrations .
  • Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
  • Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .

6. Ligands for the Treatment of Cardiovascular Diseases

  • Summary of Application : The 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile (3) is active in the low nanomolar range at these subtypes and shows a good trend of selectivity versus both the hA2A and hA3 ARs .
  • Methods of Application : The synthesis of these compounds is based on the condensation involving malononitrile, aldehydes, and thiols .
  • Results or Outcomes : These compounds have shown potential as potent hA1 and hA2B AR ligands .

properties

IUPAC Name

3,5-diphenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSUJBAQQTWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468775
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-diphenylpyridine

CAS RN

726138-31-4
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolving 5.0 g (20 mmol) of 2-amino-3,5-dibromo pyridine, 5.0 g (41 mmol) of phenylboronic acid and 0.92 g of tetrakis (triphenylphosphine) palladium into 130 milliliter of 1,2-dimethoxyethane, adding 62 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, the resultant solution was further dissolved into ethyl acetate, filtering the solution, washing with water, dried with the use of sodium sulfate. Removing the solvent by distillation, 8.9 g of crude 3,5-diphenyl-2-amino-pyridine was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Yin, J Liebscher, F Erdmann - Journal of heterocyclic …, 2005 - Wiley Online Library
A series of calcineurin inhibiting compounds 1 consisting of a central aromatic N‐heterocycle, two aryl substituents and a 3‐dimethylaminopropyl chain was synthesized by introduction …
Number of citations: 26 onlinelibrary.wiley.com

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